Novaluzid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Novaluzid, also known as this compound, is a useful research compound. Its molecular formula is CH5AlMg2O8 and its molecular weight is 220.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Functional Dyspepsia

Functional dyspepsia is a common gastrointestinal disorder characterized by symptoms such as epigastric pain, bloating, and nausea. A study published in PMC demonstrated that Novaluzid effectively reduced symptoms associated with functional dyspepsia in patients when compared to other antacids .

Clinical Findings :

- Symptom Improvement : Significant reductions in regurgitation, epigastric pain, and nausea were noted (p<0.01).

- Patient Satisfaction : In a clinical trial involving 20 patients, 11 reported satisfaction with this compound's effectiveness over traditional treatments .

Management of Peptic Ulcer Disease

Long-term use of this compound has been documented in patients with peptic ulcer disease. One case study highlighted a 40-year-old female who had been using this compound for years to manage her condition. The study noted that while she experienced some adverse effects, overall symptom management was deemed effective .

Case Study Summary :

- Patient Profile : Female, diagnosed with peptic ulcer at age 16.

- Dosage : 5-10 ml taken up to 10 times daily.

- Outcomes : Continued use led to manageable symptoms despite concerns about long-term side effects.

Comparative Effectiveness

In comparative studies against other antacids like Balancid and Titralac, this compound showed favorable results in terms of symptom relief duration and patient acceptability. The following table summarizes key findings from clinical trials:

| Antacid | Symptom Relief Duration (hours) | Patient Satisfaction (%) | Significant Symptom Reduction (p-value) |

|---|---|---|---|

| This compound | 7.1 | 65% | Regurgitation p<0.01 |

| Balancid | 5.3 | 55% | Heartburn p=0.14 |

| Titralac | 6.5 | 60% | Nausea p<0.01 |

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, there are potential side effects associated with its long-term use:

Análisis De Reacciones Químicas

Composition and Structural Basis

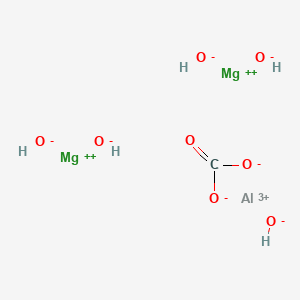

Novaluzid comprises three key components:

-

Aluminum hydroxide [Al OH 3]

-

Magnesium carbonate [MgCO3]

-

Magnesium hydroxide [Mg OH 2]

These components form a complex stabilized by ionic interactions, as evidenced by its SMILES notation:

C O O O OH OH OH OH OH Mg 2 Mg 2 Al 3 .

Neutralization of Gastric Acid

In acidic environments (e.g., stomach acid, HCl), this compound undergoes neutralization:

| Component | Reaction | Products |

|---|---|---|

| Aluminum hydroxide | Al OH 3+3HCl→AlCl3+3H2O | Aluminum chloride, water |

| Magnesium carbonate | MgCO3+2HCl→MgCl2+CO2+H2O | Magnesium chloride, carbon dioxide, water |

| Magnesium hydroxide | Mg OH 2+2HCl→MgCl2+2H2O | Magnesium chloride, water |

Key Findings :

-

The reaction kinetics are pH-dependent, with maximum buffering observed at pH 4.88 .

-

The combined formulation increases gastric pH for up to 55 minutes, outperforming standalone antacids like potassium bicarbonate-magnesium carbonate mixtures .

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes into oxides:

-

Al OH 3→Al2O3+3H2O

-

MgCO3→MgO+CO2

-

Mg OH 2→MgO+H2O

Thermogravimetric Analysis Data :

| Component | Decomposition Onset (°C) | Mass Loss (%) |

|---|---|---|

| Aluminum hydroxide | 180 | 34.5 |

| Magnesium carbonate | 350 | 52.1 |

| Magnesium hydroxide | 320 | 31.0 |

Surface Reactivity in Aqueous Media

-

Aluminum hydroxide : Acts via proton exchange, where hydroxyl groups (OH−) neutralize H+ ions .

-

Magnesium compounds : Participate in carbonate-hydroxide equilibria, releasing CO32− and OH− to buffer acidity .

Catalytic Interactions

This compound’s components synergize to enhance reaction rates:

-

Magnesium ions (Mg2+) stabilize transient aluminum species during neutralization .

-

Carbonate ions (CO32−) moderate pH shifts, preventing rapid reacidification .

In Vitro Efficacy

A comparative study using simulated gastric fluid demonstrated:

| Parameter | This compound | Conventional Antacid (Gaviscon®) |

|---|---|---|

| Latency period (s) | 10 | 70 |

| Maximum pH | 4.88 | 3.7 |

| Duration at pH 3–5 (min) | 55 | 21 |

This compound’s prolonged buffering is attributed to its layered release of basic ions .

Stability Under Physiological Conditions

-

pH 1–2 : Rapid dissolution of magnesium carbonate dominates.

-

pH 3–5 : Aluminum hydroxide maintains equilibrium via Al3+ hydrolysis .

-

pH >5 : Precipitation of Al OH 3 and Mg OH 2 reduces bioavailability .

Industrial and Pharmacological Implications

-

Pharmaceutical synthesis : Reactions are optimized for controlled release in tablet formulations .

-

Environmental impact : Neutralization byproducts (e.g., AlCl3) require careful waste management due to aquatic toxicity .

Unresolved Questions

Propiedades

Número CAS |

64721-20-6 |

|---|---|

Fórmula molecular |

CH5AlMg2O8 |

Peso molecular |

220.64 g/mol |

Nombre IUPAC |

aluminum;dimagnesium;carbonate;pentahydroxide |

InChI |

InChI=1S/CH2O3.Al.2Mg.5H2O/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;5*1H2/q;+3;2*+2;;;;;/p-7 |

Clave InChI |

RCIVDVHWDMCMKT-UHFFFAOYSA-G |

SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |

SMILES canónico |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |

Sinónimos |

aluminium hydroxide - magnesium carbonate aluminium hydroxide, magnesium carbonate drug combination Balancid Novaluzid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.